A Technical Guide to the Spectroscopic Characterization of 4-(Cyclopropylamino)-3-methylbenzonitrile
A Technical Guide to the Spectroscopic Characterization of 4-(Cyclopropylamino)-3-methylbenzonitrile
Abstract
This guide provides a comprehensive methodological and predictive framework for the spectroscopic characterization of 4-(Cyclopropylamino)-3-methylbenzonitrile, a molecule of interest in synthetic and medicinal chemistry. In the absence of a complete, publicly available dataset for this specific compound, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It outlines the predicted spectral characteristics based on established principles and data from analogous structures. Furthermore, it details the experimental protocols required for the acquisition and validation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring a robust and self-validating approach to structural elucidation.
Molecular Structure and Predicted Spectroscopic Overview
4-(Cyclopropylamino)-3-methylbenzonitrile is a substituted aromatic compound with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . Its structure comprises a benzonitrile core substituted with a methyl group at position 3 and a cyclopropylamino group at position 4. The key functional groups—a secondary amine, a cyclopropyl ring, a methyl group, a nitrile group, and a substituted aromatic ring—each impart distinct and predictable signatures in jejich respective spectroscopic analyses.
Caption: Molecular structure of 4-(Cyclopropylamino)-3-methylbenzonitrile with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The predicted spectra are based on established chemical shift ranges and data from similar compounds, such as 4-amino-3-methylbenzonitrile and N-cyclopropylanilines.[1][2][3]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The magnetic anisotropy of the cyclopropane ring is known to cause a significant upfield shift for its protons, a key diagnostic feature.[4]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2 - 7.4 | d | 1H | Ar-H (H2) | Aromatic proton ortho to the nitrile group, deshielded. |
| ~ 6.6 - 6.8 | d | 1H | Ar-H (H6) | Aromatic proton ortho to the amino group, shielded by the electron-donating group. |
| ~ 6.5 - 6.7 | s | 1H | Ar-H (H5) | Aromatic proton between the two substituents. |
| ~ 4.0 - 5.0 | br s | 1H | NH | Broad signal due to quadrupolar relaxation and exchange; chemical shift is solvent and concentration dependent. |
| ~ 2.5 - 2.7 | m | 1H | Cyclopropyl-CH | Methine proton on the cyclopropyl ring, coupled to four other protons. |
| ~ 2.2 - 2.3 | s | 3H | Ar-CH ₃ | Methyl protons, singlet due to no adjacent protons. |
| ~ 0.8 - 1.0 | m | 2H | Cyclopropyl-CH ₂ | Methylene protons on the cyclopropyl ring, diastereotopic and shielded. |
| ~ 0.5 - 0.7 | m | 2H | Cyclopropyl-CH ₂ | Methylene protons on the cyclopropyl ring, diastereotopic and shielded. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, offering a complementary view to the ¹H NMR. The carbon of the nitrile group is expected at a characteristic downfield position.[5]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145 - 150 | C 4 (C-NH) | Aromatic carbon attached to nitrogen, deshielded. |
| ~ 132 - 135 | C 2 | Aromatic CH ortho to the nitrile group. |
| ~ 125 - 130 | C 3 (C-CH₃) | Aromatic carbon bearing the methyl group. |
| ~ 119 - 121 | C ≡N | Nitrile carbon, a key quaternary signal. |
| ~ 115 - 118 | C 6 | Aromatic CH ortho to the amino group. |
| ~ 112 - 115 | C 5 | Aromatic CH. |
| ~ 100 - 105 | C 1 (C-CN) | Aromatic carbon attached to the nitrile group. |
| ~ 28 - 32 | Cyclopropyl-C H | Methine carbon of the cyclopropyl group. |
| ~ 17 - 20 | Ar-C H₃ | Methyl carbon. |
| ~ 7 - 10 | Cyclopropyl-C H₂ | Methylene carbons of the cyclopropyl group, shielded. |
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR spectroscopic analysis.
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Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
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Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual peak (δ 7.26 ppm) is well-defined. TMS provides a sharp, inert reference point.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
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Parameters: Set a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 2 seconds, and a 30-45° pulse angle. Accumulate 16-32 scans.
-
Causality: These parameters provide a good balance between signal-to-noise and experiment time for a sample of this concentration. A longer relaxation delay may be needed for accurate integration of quaternary-adjacent protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Parameters: Set a spectral width of approximately 220 ppm. Accumulate a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.
-
Causality: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making interpretation more straightforward.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., Bruker TopSpin, MestReNova). Apply Fourier transformation, phase correction, baseline correction, and calibrate the spectrum to the TMS signal.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is ideal for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum will be dominated by a strong, sharp peak for the nitrile group, which is highly diagnostic.[6][7][8]
| Predicted Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3350 - 3450 | Medium, Sharp | N-H Stretch | Secondary Amine |
| ~ 3000 - 3100 | Medium | C-H Stretch | Aromatic & Cyclopropyl |
| ~ 2850 - 2980 | Medium | C-H Stretch | Methyl & Cyclopropyl |
| ~ 2220 - 2240 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~ 1580 - 1610 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1500 - 1520 | Strong | C=C Stretch / N-H Bend | Aromatic Ring / Amine |
| ~ 1250 - 1350 | Strong | C-N Stretch | Aryl-Amine |
Experimental Protocol for IR Data Acquisition
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Causality: ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation for solid or liquid samples.
-
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Record the sample spectrum.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural details derived from its fragmentation pattern.
Predicted Mass and Fragmentation
The molecular formula C₁₁H₁₂N₂ gives a monoisotopic mass of 172.1000 Da. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Molecular Ion (M⁺˙): m/z = 172 (Nominal)
-
High-Resolution Mass (ESI, [M+H]⁺): m/z = 173.1073
-
Key Fragmentation Pathways (EI):
-
α-Cleavage: The bond between the cyclopropyl group and the nitrogen is a likely point of initial fragmentation.
-
Loss of Methyl Radical: A peak at m/z 157 ([M-15]⁺) corresponding to the loss of the CH₃ radical.
-
Loss of HCN: A peak at m/z 145 ([M-27]⁺) from the benzonitrile moiety.
-
Ring Opening: The N-cyclopropyl group can undergo ring-opening upon ionization, a characteristic fragmentation pathway for such moieties.[3][9]
-
Caption: Key predicted fragmentation pathways in Electron Ionization Mass Spectrometry (EI-MS).
Experimental Protocol for MS Data Acquisition
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC) or a direct infusion pump.
-
Causality: HRMS provides high mass accuracy (<5 ppm), allowing for the unambiguous determination of the elemental formula from the measured mass.
-
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase for analysis.
-
Ionization Method:
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for obtaining the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Electron Ionization (EI): This is a high-energy technique, typically coupled with Gas Chromatography (GC-MS), that induces extensive fragmentation, providing a "fingerprint" of the molecule.
-
-
Acquisition (ESI-HRMS):
-
Mode: Positive ion mode to detect [M+H]⁺.
-
Parameters: Infuse the sample at a flow rate of 5-10 µL/min. Set the capillary voltage to ~3-4 kV, use nitrogen as the nebulizing and drying gas, and set the source temperature appropriately (~100-150 °C).
-
Analysis: Acquire data over a mass range of m/z 50-500. The accurate mass of the [M+H]⁺ peak should be within 5 ppm of the calculated value (173.1073).
-
Integrated Analysis for Structural Confirmation
Unambiguous structural confirmation of 4-(Cyclopropylamino)-3-methylbenzonitrile is achieved by synthesizing the information from all three spectroscopic techniques.
Caption: Integrated workflow for unambiguous structural confirmation.
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Mass Spectrometry confirms the molecular weight and elemental formula (C₁₁H₁₂N₂).
-
IR Spectroscopy confirms the presence of key functional groups: N-H (amine), C≡N (nitrile), and the aromatic ring.
-
NMR Spectroscopy provides the definitive connectivity, confirming the 1,2,4-substitution pattern on the aromatic ring, the presence and location of the methyl and cyclopropylamino groups, and the relative number of protons in each environment.
Together, these techniques provide a self-validating system for the complete and confident characterization of 4-(Cyclopropylamino)-3-methylbenzonitrile.
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